molecular formula C21H19ClN2O2 B2649628 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 400087-63-0

5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2649628
CAS No.: 400087-63-0
M. Wt: 366.85
InChI Key: JPPLCFQPWAHUNV-UHFFFAOYSA-N
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Description

This compound is a pyridinecarboxamide derivative featuring a 3,5-dimethylbenzyl substituent at position 1, a chloro group at position 5, and an N-phenyl carboxamide group. Key structural elements include:

  • 3,5-Dimethylbenzyl group: Enhances π–π stacking with aromatic residues (e.g., Tyr181 and Tyr188 in reverse transcriptase (RT) inhibition contexts) .
  • N-Phenyl carboxamide: Contributes to hydrophobic interactions and may stabilize binding via van der Waals forces.

Properties

IUPAC Name

5-chloro-1-[(3,5-dimethylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-8-15(2)10-16(9-14)12-24-13-17(22)11-19(21(24)26)20(25)23-18-6-4-3-5-7-18/h3-11,13H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPLCFQPWAHUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzyl chloride with 2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 345.84 g/mol

The presence of the chloro group and the pyridine moiety contributes to its unique pharmacological properties.

Antitumor Activity

Research indicates that 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide exhibits significant antitumor properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :
A study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Study :
In a study on rheumatoid arthritis models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, leading to reduced joint inflammation and damage .

Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects. It has been studied for its potential use in conditions such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

Case Study :
Research published in Journal of Neurochemistry found that this compound improved cognitive function in animal models of Alzheimer’s by enhancing cholinergic neurotransmission .

Antimicrobial Activity

The compound has shown promising results against various microbial strains, suggesting potential applications as an antimicrobial agent.

Case Study :
A study conducted on bacterial strains indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Interactions

Target Compound vs. 6-Substituted-1-Benzyl-3-(3,5-Dimethylbenzyl) Uracils
  • Similarities :
    • Both feature a 3,5-dimethylbenzyl group, which strengthens π–π stacking with Tyr181 and Tyr188 residues in RT inhibition .
    • The absence of a direct H-bond with Lys101 (observed in some uracil derivatives) suggests that hydrophobic/aromatic interactions dominate binding .
  • The 5-chloro substituent in the target compound may enhance electrophilicity compared to the 6-amino group in uracil derivatives, affecting target selectivity.
Target Compound vs. 5-Chloro-1-(2,4-Dichlorobenzyl)-N-(3,5-Dichlorophenyl)-2-oxo-1,2-Dihydro-3-pyridinecarboxamide
  • Structural Variations :
    • Benzyl Group : The target compound’s 3,5-dimethylbenzyl group vs. 2,4-dichlorobenzyl in the analog.
  • Dimethyl groups improve π-stacking and reduce steric hindrance compared to bulkier chloro substituents.
  • N-Aryl Group: The target’s N-phenyl vs. the analog’s N-(3,5-dichlorophenyl).

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Chloro-1-(2,4-Dichlorobenzyl) Analog 6-Substituted Uracil Derivatives
Lipophilicity (LogP) Moderate (dimethylbenzyl) High (dichlorobenzyl) Moderate (benzyl/uracil)
Solubility Moderate Low Moderate
Key Interactions π–π stacking (Tyr181/188) Halogen bonding + π–π stacking H-bond (Lys101) + π–π stacking
Synthetic Accessibility High (3,5-dimethylbenzyl bromide is commercially available ) Moderate (dichlorobenzyl requires specialized synthesis) High (standard uracil protocols)

Research Findings and Implications

  • Target Compound :
    • The 3,5-dimethylbenzyl group optimizes π–π interactions without excessive lipophilicity, balancing binding and solubility .
    • The N-phenyl group may reduce off-target effects compared to halogenated analogs, as seen in cytotoxicity studies of dichlorophenyl derivatives .
  • Dichlorobenzyl Analog :
    • Higher RT inhibition in vitro due to halogen bonding but exhibits poor aqueous solubility, limiting in vivo utility .
  • Uracil Derivatives :
    • Retain affinity despite lacking H-bonds with Lys101, supporting the dominance of aromatic interactions in small-molecule docking .

Biological Activity

5-Chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide, with the CAS number 400087-63-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

  • Chemical Formula: C21H19ClN2O2
  • Molecular Weight: 366.85 g/mol
  • Purity: >90% .

The compound features a chloro group and a dimethylbenzyl moiety, which may contribute to its biological interactions.

Anticancer Activity

Some studies have suggested that pyridine derivatives can inhibit cancer cell proliferation. The structural components of this compound may interact with cellular pathways involved in tumor growth and metastasis. In vitro studies are needed to confirm these effects specifically for this compound.

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties. For example, related compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests that this compound could have anti-inflammatory effects.

Study on Antimicrobial Activity

A comparative study on various pyridine derivatives showed that certain modifications led to enhanced antimicrobial properties. The study highlighted the importance of substituents on the pyridine ring in determining biological activity .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial32 µg/mL
Compound BAntifungal16 µg/mL
5-Chloro CompoundTBDTBD

Study on Anticancer Potential

In a recent investigation into the anticancer properties of pyridine derivatives, compounds similar to this compound were found to induce apoptosis in cancer cell lines. The mechanism was proposed to involve the modulation of apoptotic pathways through caspase activation .

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